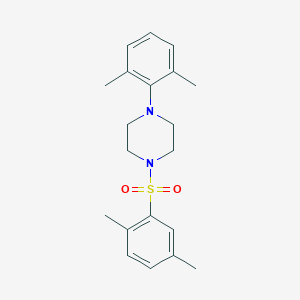
1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that destroys noradrenergic neurons in the brain, making it a useful tool for studying the role of noradrenaline in various physiological and pathological processes.
Applications De Recherche Scientifique
1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine has been used extensively in scientific research to study the role of noradrenaline in various physiological and pathological processes. It has been used to investigate the effects of noradrenaline depletion on behavior, cognition, and emotion. It has also been used to study the role of noradrenaline in cardiovascular function, thermoregulation, and pain perception.
Mécanisme D'action
1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine selectively destroys noradrenergic neurons in the brain by causing the release of noradrenaline from the neurons and then inhibiting its reuptake. The released noradrenaline is then taken up by nearby glial cells, where it is oxidized to form a toxic metabolite that damages the noradrenergic neurons.
Biochemical and Physiological Effects:
The destruction of noradrenergic neurons by this compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of noradrenaline in various brain regions, including the prefrontal cortex, hippocampus, and amygdala. It has also been shown to reduce the activity of noradrenergic neurons in the locus coeruleus, the main source of noradrenaline in the brain. These effects have been associated with changes in behavior, cognition, and emotion, as well as cardiovascular function, thermoregulation, and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine in scientific research has several advantages. It is a selective neurotoxin that specifically targets noradrenergic neurons, making it a useful tool for studying the role of noradrenaline in various physiological and pathological processes. It is also relatively easy to administer and has a long-lasting effect, allowing for the study of long-term effects of noradrenaline depletion.
However, there are also some limitations to the use of this compound. Its neurotoxic effect is irreversible, making it difficult to study the recovery of noradrenergic function after depletion. It also has off-target effects on other neurotransmitter systems, including dopamine and serotonin, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine. One direction is to investigate the role of noradrenaline in the development and progression of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the effects of noradrenaline depletion on the immune system, as noradrenaline has been shown to modulate immune function. Additionally, the development of new neurotoxins that selectively target other neurotransmitter systems could provide new tools for studying the role of these systems in various physiological and pathological processes.
Conclusion:
This compound is a useful tool for studying the role of noradrenaline in various physiological and pathological processes. Its selective neurotoxic effect has been used to investigate the effects of noradrenaline depletion on behavior, cognition, and emotion, as well as cardiovascular function, thermoregulation, and pain perception. Despite its limitations, this compound has provided valuable insights into the complex role of noradrenaline in the brain and has opened up new avenues for research on neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine involves the reaction of 1-(2,6-dimethylphenyl)piperazine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound.
Propriétés
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(2,5-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-15-8-9-16(2)19(14-15)25(23,24)22-12-10-21(11-13-22)20-17(3)6-5-7-18(20)4/h5-9,14H,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFNWVRFPIYNMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

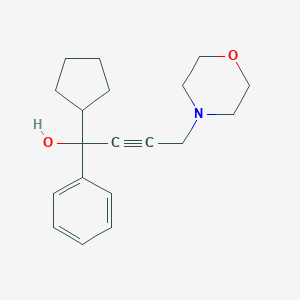
![6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B346212.png)
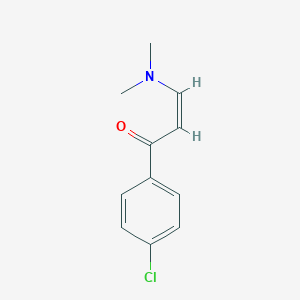
![6-Amino-3-methyl-4-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B346216.png)
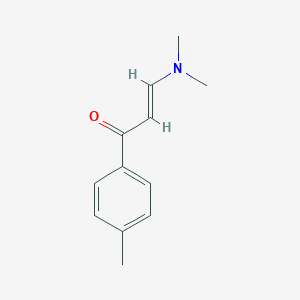
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B346227.png)

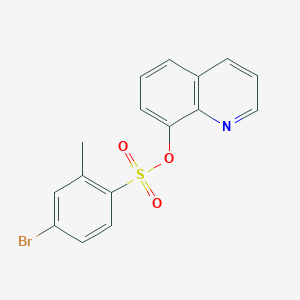
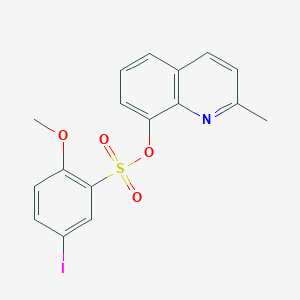
![1-[2-(4-morpholinyl)ethyl]-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B346234.png)
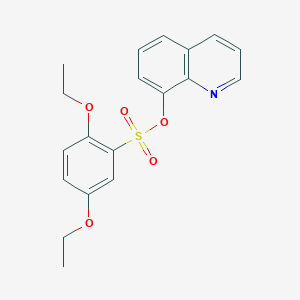

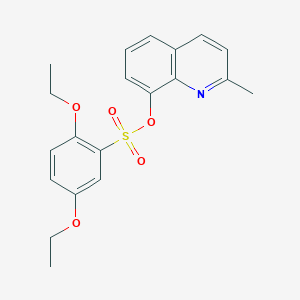
![1-Benzyl-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B346240.png)